N,N-dimethyl-3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3S/c1-15(2)22(20,21)17-8-11(9-17)18-7-10(13-14-18)6-16-5-3-4-12(16)19/h7,11H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBHRLJBFYPUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)N2C=C(N=N2)CN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide, with the CAS number 2034563-27-2, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research on its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 328.39 g/mol. The compound features a triazole ring and an azetidine structure, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.39 g/mol |
| CAS Number | 2034563-27-2 |
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains:
- Mechanism of Action : The antimicrobial activity is believed to arise from the ability of these compounds to interfere with bacterial cell wall synthesis or inhibit key metabolic pathways.
- Case Studies :
- A study demonstrated that certain oxadiazole derivatives exhibited stronger antibacterial activity than standard antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .
- In another investigation, compounds similar to N,N-dimethyl-3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine were tested against Staphylococcus aureus and Escherichia coli, showing promising results .
Cytotoxicity
Cytotoxicity studies are crucial for understanding the safety profile of new compounds. For N,N-dimethyl derivatives:
- Cell Line Testing : The compound was evaluated on L929 mouse fibroblast cells, where varying concentrations were tested for cell viability.
- Findings : Some derivatives showed increased cell viability at lower concentrations but exhibited cytotoxic effects at higher doses . This suggests a dose-dependent response that warrants further investigation.
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have been reported to possess anti-inflammatory and analgesic effects:
- Research Findings : Studies have indicated that triazole-containing compounds can inhibit inflammatory pathways in vitro, potentially leading to therapeutic applications in pain management .
- Future Directions : Further exploration into the anti-inflammatory mechanisms of N,N-dimethyl derivatives could open avenues for developing new analgesics.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to N,N-dimethyl-3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide. Research has shown that derivatives containing triazole groups exhibit significant antifungal activity against various strains of Candida and other fungi. For instance, compounds with similar structures demonstrated efficacy against Candida albicans with minimum inhibitory concentrations (MICs) as low as 25 µg/mL .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study reported that related compounds showed substantial growth inhibition in various cancer cell lines, indicating that modifications to the triazole structure could enhance anticancer properties .
Antibacterial Properties
Sulfonamides are known for their antibacterial effects, and compounds featuring sulfonamide groups are often explored for this application. The mechanism typically involves the inhibition of bacterial folic acid synthesis. Research indicates that related sulfonamide derivatives can exhibit broad-spectrum antibacterial activity, making them valuable in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound shares key motifs with other triazole- and sulfonamide-containing derivatives:
- 1,2,3-Triazole Core : Present in analogs like those in and , this ring system is synthetically accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is associated with DNA binding and antiproliferative activity .
- Sulfonamide Group : Found in ’s antiproliferative compounds, sulfonamides enhance solubility and enable interactions with enzymes like carbonic anhydrases or kinases .
- Pyrrolidinone and Azetidine Moieties: These substituents distinguish the target compound from simpler triazole derivatives. The azetidine ring’s strain and sulfonamide’s electronegativity may improve binding to hydrophobic pockets in biological targets compared to unstrained analogs .
Physicochemical Properties
Key Research Findings and Limitations
- Structural Uniqueness: The azetidine-pyrrolidinone-triazole combination is rare in literature, offering novel opportunities for targeting sterically constrained enzymes.
- Synthetic Challenges : Low yields (e.g., 42% in ) and purification hurdles are common in triazole derivatives, exacerbated by the target’s complex substituents .
- Data Gaps : Crystallographic data (via SHELXL, as in ) and in vivo studies are absent, limiting mechanistic insights .
Q & A
Basic: What synthetic strategies are recommended for constructing the azetidine-sulfonamide core with a triazole-pyrrolidinone moiety?
The synthesis involves multi-step protocols:
- Azetidine formation : Cyclization reactions (e.g., nucleophilic substitution) under controlled pH and temperature to stabilize the strained azetidine ring .
- Sulfonamide introduction : Reacting azetidine intermediates with sulfonyl chlorides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to neutralize HCl byproducts .
- Triazole installation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to append the 1,2,3-triazole group. Use sodium ascorbate and CuSO₄·5H₂O as catalysts in aqueous/organic biphasic systems .
- Pyrrolidinone functionalization : Alkylation of the triazole with a 2-oxopyrrolidine derivative, requiring anhydrous conditions to avoid hydrolysis .
Basic: How should researchers confirm the structural integrity of this compound?
Employ a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., azetidine CH₂ groups at δ ~3.5–4.5 ppm) and sulfonamide carbonyl signals (δ ~165–170 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .
- FT-IR : Identify characteristic bands (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Basic: What reaction mechanisms govern the formation of the triazole and sulfonamide groups?
- Triazole : CuAAC proceeds via a stepwise mechanism: (1) Cu(I) coordinates alkyne, (2) azide forms metallocycle intermediate, (3) cyclization to 1,4-disubstituted triazole .
- Sulfonamide : Nucleophilic attack of azetidine amine on sulfonyl chloride, followed by acid scavenging (e.g., K₂CO₃) to prevent HCl-induced side reactions .
Advanced: How can reaction conditions be optimized for improved yield and purity?
- Solvent selection : Use DMF for sulfonamide coupling (enhances nucleophilicity) and THF/water for CuAAC (improves catalyst solubility) .
- Temperature control : Maintain 0–5°C during sulfonamide formation to minimize azetidine ring strain-induced decomposition .
- High-throughput screening : Test catalyst ratios (e.g., CuSO₄:ascorbate at 1:2) and reaction times (e.g., 12–24 hrs for CuAAC) .
Advanced: How should contradictory data (e.g., varying yields in literature) be resolved?
- Cross-validation : Replicate reactions using reported conditions while monitoring intermediates via TLC and in-situ IR .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonamide or unreacted azide) and adjust protecting groups accordingly .
- Computational validation : Compare experimental outcomes with density functional theory (DFT)-predicted transition states for key steps (e.g., triazole cyclization barriers) .
Advanced: What computational tools aid in predicting reactivity or docking studies for this compound?
- Reaction path search : Apply quantum chemical methods (e.g., Gaussian or ORCA) to model azetidine ring strain and sulfonamide bond dissociation energies .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to biological targets (e.g., enzymes with triazole-binding pockets) .
Advanced: What challenges arise during purification, and how are they addressed?
- Azetidine instability : Use low-temperature crystallization (e.g., ethyl acetate/hexane at –20°C) to prevent ring-opening .
- Triazole byproducts : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate regioisomers .
- Sulfonamide hygroscopicity : Lyophilize final product and store under argon with molecular sieves .
Advanced: How can researchers design analogs to explore structure-activity relationships (SAR)?
- Triazole modifications : Substitute pyrrolidinone with other lactams (e.g., caprolactam) via reductive amination .
- Sulfonamide variants : Replace dimethyl groups with cyclopropyl or fluorinated alkyl chains to modulate lipophilicity .
- Azetidine ring expansion : Synthesize piperidine analogs to study ring size effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
